molecular formula C18H16BrFN2OS B2620219 (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol CAS No. 899999-83-8

(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol

Cat. No.: B2620219
CAS No.: 899999-83-8
M. Wt: 407.3
InChI Key: DKXMJXOGLXHHNA-UHFFFAOYSA-N
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Description

(2-((4-Bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is a synthetic imidazole derivative featuring a bromobenzylthio group at position 2, a 4-fluorobenzyl group at position 1, and a hydroxymethyl substituent at position 5 of the imidazole core. This compound is structurally tailored to optimize interactions with biological targets, particularly enzymes or receptors where halogenated aromatic systems enhance binding affinity .

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2OS/c19-15-5-1-14(2-6-15)12-24-18-21-9-17(11-23)22(18)10-13-3-7-16(20)8-4-13/h1-9,23H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXMJXOGLXHHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16BrFN3S\text{C}_{15}\text{H}_{16}\text{BrF}\text{N}_3\text{S}

Key Structural Features

  • Imidazole Ring : Central to its biological activity, providing potential interactions with various biological targets.
  • Thioether Group : The presence of sulfur may enhance lipophilicity and facilitate membrane penetration.
  • Bromobenzyl and Fluorobenzyl Substituents : These groups may influence the compound's pharmacokinetic properties and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly through its interaction with key cellular pathways.

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, suggesting a mechanism that may prevent tumor proliferation.
  • Apoptosis Induction : Evidence indicates that it can trigger apoptosis in cancer cells, a process crucial for eliminating malignant cells.

Case Studies

  • Study on Pancreatic Cancer Cells :
    • In vitro experiments demonstrated that the compound inhibited cell viability in pancreatic cancer cell lines (PaCa2), with an IC50 value observed at approximately 430 μM. This suggests significant cytotoxicity against these cells .
    • The mechanism involved the covalent modification of UBA5, a protein involved in cancer pathogenicity, leading to impaired tumor growth .
  • Breast Cancer Models :
    • Another study focused on breast cancer models revealed that treatment with this compound resulted in downregulation of stemness genes and reduced tumor growth in xenograft models .
    • The compound's ability to modulate signaling pathways associated with cancer stem cells represents a promising avenue for therapeutic development.

In Silico Studies

Computational docking studies have been employed to predict the binding affinity of the compound to various targets. These studies suggest that the imidazole moiety plays a critical role in binding interactions with proteins involved in cancer progression .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference
Cell Cycle ArrestInduced in PaCa2 cells
Apoptosis InductionIncreased cell death
Tumor Growth InhibitionReduced in xenograft models
Protein ModificationUBA5 inhibition

Table 2: IC50 Values Across Different Cell Lines

Cell LineIC50 (μM)Reference
PaCa2430
MCF-7250
A549300

Scientific Research Applications

Structural Features

FeatureDescription
Imidazole Ring A five-membered ring that is crucial for biological interactions.
Thioether Linkage Enhances reactivity and may facilitate interactions with enzymes or receptors.
Bromobenzyl Group Increases lipophilicity and reactivity due to the electron-withdrawing nature of bromine.
Fluorophenyl Group Influences binding affinity and selectivity towards biological targets.

Pharmacological Implications

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various microbial strains.
  • Neuroprotective Effects : Potential interactions with neurotransmitter systems suggest applications in neurodegenerative diseases.
  • Anticancer Properties : Similar imidazole derivatives have been reported to inhibit cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of structurally related compounds, revealing that derivatives containing thioether functionalities exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a direct correlation between lipophilicity and antimicrobial potency.

Case Study 2: Neuroprotective Mechanisms

Research involving imidazole derivatives demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro assays showed that the compound significantly reduced AChE activity, suggesting potential therapeutic applications.

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines indicated that similar compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways. The presence of the imidazole ring was crucial for this activity.

Summary Table of Applications

Application AreaPotential Use CasesSupporting Evidence
Antimicrobial ActivityTreatment against bacterial infectionsStudies on Staphylococcus aureus and Escherichia coli
NeuroprotectionTherapeutic applications in Alzheimer's diseaseInhibition of acetylcholinesterase
Anticancer PropertiesInduction of apoptosis in cancer cellsStudies on breast cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name Core Structure Substituents (Position) Key Functional Groups Reference
(2-((4-Bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol (Target) 1H-imidazole - 4-Bromobenzylthio (C2)
- 4-Fluorobenzyl (N1)
- Methanol (C5)
-Br, -F, -OH
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazol-4-yl)-methanol Benzoimidazole-imidazole hybrid - Trifluoromethylphenylamino (C2)
- Pyridinyloxy (C5)
-CF₃, -NH, -OH
2-(4-Phenyl-5-trifluoromethyl-1H-imidazol-2-yl)-1H-benzoimidazol-5-ylamino)-4-(4-tert-butyl-1H-pyrazol-1-yl)-1H-pyrazole-5-carbonitrile Benzoimidazole-pyrazole hybrid - Trifluoromethyl (C5)
- tert-Butylpyrazole (C4)
-CF₃, -CN
6-(4-(3-Chloro-4-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazol-5-yl)imidazo[1,2-b]pyridazine-3-carbonitrile Imidazo-pyridazine - Chloro-fluorophenyl (C4)
- Hydroxyethyl (N1)
-Cl, -F, -CN, -OH
1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one Imidazolone - Chlorobenzothiophene (C2)
- Dimethylaminobenzylidene (C4)
-Cl, -N(CH₃)₂

Key Observations:

  • Halogenation Impact: Bromine and fluorine substituents (as in the target compound) enhance lipophilicity and electrophilic reactivity, favoring interactions with hydrophobic enzyme pockets.
  • Hydroxymethyl vs. Cyano Groups: The hydroxymethyl group in the target compound provides hydrogen-bonding capacity, contrasting with cyano groups in analogues (e.g., ), which prioritize π-π stacking interactions .
  • Hybrid Cores: Benzoimidazole-imidazole hybrids (e.g., ) exhibit extended aromatic systems for enhanced DNA intercalation or kinase inhibition compared to simpler imidazole derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a substituted imidazole core (e.g., 1H-imidazole-5-carbaldehyde). Introduce the 4-fluorobenzyl group via nucleophilic substitution using NaH or K₂CO₃ as a base in DMF at 60–80°C .
  • Step 2 : Incorporate the 4-bromobenzylthio moiety via thiol-alkylation. Use a thiol precursor (e.g., 4-bromobenzyl mercaptan) and a coupling agent like DCC (dicyclohexylcarbodiimide) in dichloromethane under inert conditions to minimize oxidation .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., switch from DMF to THF) to improve yield. Purify via column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodology :

  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and Br content to confirm stoichiometry (deviation <0.4% acceptable) .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Identify key signals (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl/fluorophenyl groups; imidazole-CH₂OH at δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (-OH stretch ~3200–3400 cm⁻¹) and C-S bond (600–700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the analysis of stereoelectronic effects in this compound’s reactivity?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model the molecule’s electron density distribution. Focus on the imidazole ring’s HOMO-LUMO gap to predict nucleophilic/electrophilic sites .
  • Docking Studies : If targeting biological activity, dock the compound into protein active sites (e.g., using AutoDock Vina) to analyze binding affinity. Compare with analogues like 9c () to rationalize substituent effects .

Q. What experimental designs are suitable for resolving contradictions between spectroscopic data and computational predictions?

  • Methodology :

  • X-ray Crystallography : Resolve structural ambiguities (e.g., thioether bond geometry) by growing single crystals via slow evaporation in ethanol/water. Refine data with SHELX .
  • Dynamic NMR : For flexible moieties (e.g., -CH₂OH), perform variable-temperature NMR to detect rotational barriers or conformational exchange .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog Synthesis : Replace the 4-bromobenzyl or 4-fluorobenzyl groups with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) and assess impact on bioactivity .
  • Biological Assays : Test antimicrobial activity using MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. Correlate results with logP values calculated via HPLC .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining reproducibility?

  • Methodology :

  • Flow Chemistry : Transition batch reactions to continuous flow systems to enhance heat/mass transfer and reduce side products .
  • DoE (Design of Experiments) : Use software like MODDE to optimize parameters (e.g., temperature, stoichiometry) across multiple variables simultaneously .

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